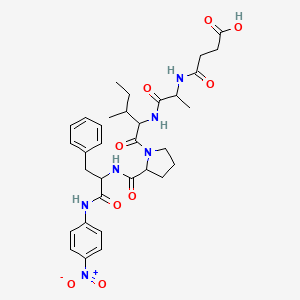
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA, also known as Suc-Ala-Ala-Pro-Phe-pNA, is a colorimetric substrate used primarily for enzyme activity assays. This compound is particularly significant in the study of elastase, a type of protease enzyme. When hydrolyzed by elastase, it releases p-nitroaniline, a yellow compound that can be measured spectrophotometrically at 400-410 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroaniline group. The process typically involves the use of protecting groups to prevent unwanted side reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and large-scale purification systems .
Análisis De Reacciones Químicas
Types of Reactions
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions when exposed to specific proteases like elastase. The hydrolysis reaction results in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered aqueous solutions at specific pH levels. Common reagents include phosphate-buffered saline (PBS) and various proteases. The reaction conditions often involve maintaining a temperature of around 20°C .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified using spectrophotometry .
Aplicaciones Científicas De Investigación
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA is widely used in scientific research for the following applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of elastase and other proteases
Biological Studies: Used to study the role of proteases in various biological processes, including inflammation and tissue remodeling
Medical Research: Helps in the development of inhibitors for proteases, which can be potential therapeutic agents for diseases like emphysema and cystic fibrosis
Industrial Applications: Employed in the quality control of protease enzymes used in detergents and other industrial products
Mecanismo De Acción
The mechanism of action of Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is specific to the enzyme’s active site and provides a measurable output that reflects enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for elastase with similar properties
Suc-Ala-Pro-pNA: Used for detecting the activity of prolyl endopeptidase.
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: A substrate for alpha-chymotrypsin and other proteases.
Uniqueness
Suc-DL-Ala-DL-xiIle-DL-Pro-DL-Phe-pNA is unique due to its specific use as a colorimetric substrate for elastase. Its ability to release p-nitroaniline upon hydrolysis makes it a valuable tool for enzyme activity assays, providing a clear and measurable output .
Propiedades
Fórmula molecular |
C33H42N6O9 |
|---|---|
Peso molecular |
666.7 g/mol |
Nombre IUPAC |
4-[[1-[[3-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N6O9/c1-4-20(2)29(37-30(43)21(3)34-27(40)16-17-28(41)42)33(46)38-18-8-11-26(38)32(45)36-25(19-22-9-6-5-7-10-22)31(44)35-23-12-14-24(15-13-23)39(47)48/h5-7,9-10,12-15,20-21,25-26,29H,4,8,11,16-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42) |
Clave InChI |
KHWBGXHWQUFMJM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


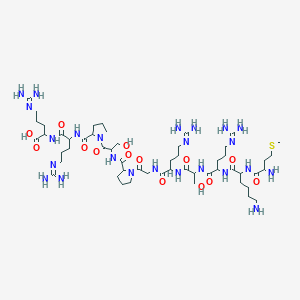
![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)
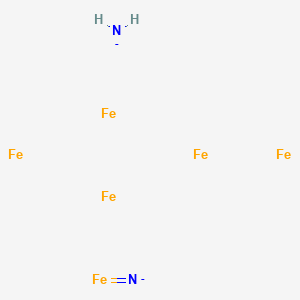
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
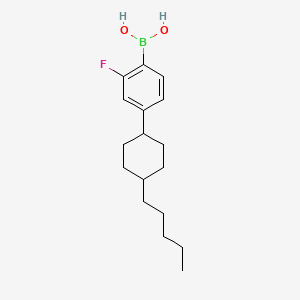
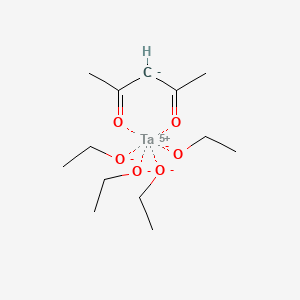
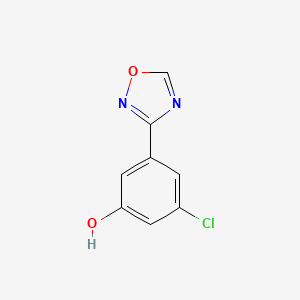
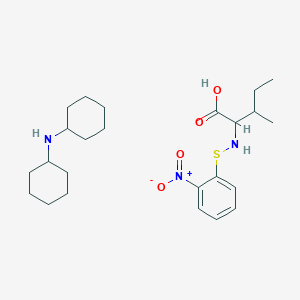
![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)
![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)



